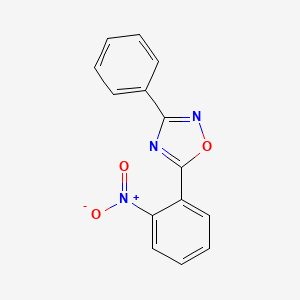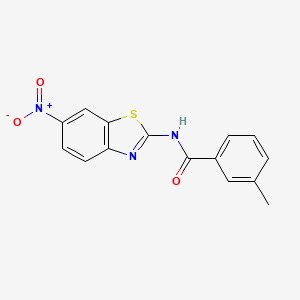![molecular formula C23H18FN5O4S B3013696 N-(3-ethoxypropyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide CAS No. 1112332-82-7](/img/structure/B3013696.png)
N-(3-ethoxypropyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethoxypropyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide is a useful research compound. Its molecular formula is C23H18FN5O4S and its molecular weight is 479.49. The purity is usually 95%.
BenchChem offers high-quality N-(3-ethoxypropyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-ethoxypropyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Phosphoinositide 3-Kinase Inhibition
This compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), which plays a significant role in cell growth, proliferation, differentiation, motility, and survival. The inhibition of PI3K is a promising strategy for cancer therapy, as it can lead to the suppression of tumor growth .
Antioxidant Activity
Thiazolo[5,4-b]pyridine derivatives, which are structurally related to this compound, have shown high antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer .
Antimicrobial Properties
Compounds with the thiazolo[5,4-b]pyridine moiety have been developed to exhibit antimicrobial activity. This suggests that the compound could be applied in the research of new antibiotics or antiseptics .
Anti-inflammatory Applications
The anti-inflammatory potential of thiazolo[5,4-b]pyridine derivatives makes them candidates for the development of new anti-inflammatory drugs. Such compounds can be used to treat chronic inflammatory diseases such as arthritis .
Enzyme Inhibition for Neurodegenerative Diseases
Some derivatives have shown moderate to weak inhibition of cholinesterases, which are enzymes targeted in the treatment of neurodegenerative diseases like Alzheimer’s .
Potential Therapeutic Applications in Metabolic Disorders
The compound’s structural features suggest potential applications in the treatment of metabolic disorders. By influencing various metabolic pathways, it could be used in the research of diabetes or obesity treatments.
Antitumor Activity
Thiazolo[5,4-b]pyridine derivatives have been reported to possess antitumor activities. The compound could be part of oncological research, focusing on the development of new chemotherapeutic agents .
Histamine H3 Receptor Antagonism
Some thiazolo[5,4-b]pyridine derivatives have been reported as histamine H3 receptor antagonists. This suggests potential applications in treating sleep disorders, obesity, and other conditions related to the central nervous system .
Eigenschaften
IUPAC Name |
3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O4S/c24-15-2-1-3-16(10-15)26-22(31)14-4-7-20-27-28-23(29(20)12-14)34-13-21(30)25-17-5-6-18-19(11-17)33-9-8-32-18/h1-7,10-12H,8-9,13H2,(H,25,30)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYRQHAWPNUKJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C4N3C=C(C=C4)C(=O)NC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxypropyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2,4-dimethylphenyl)quinoline-4-carboxylate](/img/structure/B3013616.png)
![Methyl 2-(butylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3013618.png)

![2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid](/img/structure/B3013620.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3013625.png)
![N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B3013629.png)
![3-[5-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B3013630.png)

![1,7-dimethyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3013633.png)

![5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione](/img/structure/B3013636.png)